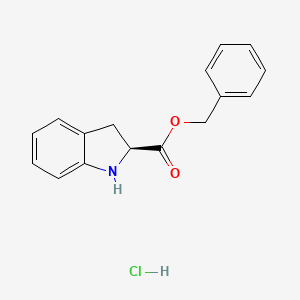

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride

CAS No.:

Cat. No.: VC17546706

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16ClNO2 |

|---|---|

| Molecular Weight | 289.75 g/mol |

| IUPAC Name | benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C16H15NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-9,15,17H,10-11H2;1H/t15-;/m0./s1 |

| Standard InChI Key | IQPDGMMDYUVEFA-RSAXXLAASA-N |

| Isomeric SMILES | C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl |

| Canonical SMILES | C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound is a hydrochloride salt of the benzyl ester derivative of (S)-indoline-2-carboxylic acid. Its molecular formula is C₁₆H₁₆ClNO₂, with a molar mass of 289.8 g/mol (calculated from the free base C₁₆H₁₅NO₂ [253.3 g/mol] + HCl [36.5 g/mol]) . The (S)-configuration at the indoline ring’s C2 position is critical for its stereoselective interactions in drug synthesis .

Stereochemical Features

The enantiomeric purity of the (S)-isomer exceeds 99.5% when synthesized via chiral resolution methods, as demonstrated in the patent US7196204B2 . The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring, with the carboxylic acid group esterified by a benzyl moiety. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in downstream reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number (free base) | 120925-75-9 | |

| Molecular Formula | C₁₆H₁₆ClNO₂ | Calculated |

| Molar Mass | 289.8 g/mol | Calculated |

| Enantiomeric Purity | >99.5% | |

| Storage Conditions | 2–8°C (free base) |

Synthetic Methodologies

Chiral Resolution Process

The synthesis of (S)-indoline-2-carboxylic acid benzyl ester hydrochloride begins with the resolution of racemic indoline-2-carboxylic acid using a chiral amine. As detailed in US7196204B2, (R)-α-methylbenzylamine is employed to form diastereomeric salts :

-

Salt Formation:

Racemic indoline-2-carboxylic acid reacts with (R)-α-methylbenzylamine in a solvent (e.g., isopropanol), yielding two diastereomeric salts:-

(2S)-Acid·(R)-Amine Salt: Crystallizes preferentially.

-

(2R)-Acid·(R)-Amine Salt: Remains in solution.

-

-

Isolation and Acidification:

The (2S)-enriched salt is filtered and treated with hydrochloric acid to liberate (S)-indoline-2-carboxylic acid with >99.5% enantiomeric purity . -

Esterification:

The free acid is esterified with benzyl alcohol under acidic conditions (e.g., H₂SO₄ catalyst) to form the benzyl ester. Subsequent treatment with HCl gas or aqueous HCl yields the hydrochloride salt.

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Conditions | Outcome |

|---|---|---|

| Chiral Amine | (R)-α-Methylbenzylamine | 99.5% ee (S-isomer) |

| Racemization Temperature | 170°C | Complete racemization |

| Racemization Pressure | 7 bar | 98% chemical purity |

| Cyclic Batches | 2–6 | 52.8% total yield |

Applications in Pharmaceutical Synthesis

Role in Perindopril Production

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride serves as a key intermediate in synthesizing perindopril, an ACE inhibitor used to treat hypertension. The stereochemistry at C2 ensures proper binding to the enzyme’s active site, maximizing therapeutic efficacy .

Versatility in Chiral Pool Synthesis

The compound’s high enantiopurity makes it a valuable building block for other chiral pharmaceuticals, including:

-

Antiviral agents: As a precursor for protease inhibitors.

-

Neurological drugs: For modulating neurotransmitter pathways.

Analytical Characterization

Stability Profiling

The hydrochloride salt exhibits improved stability over the free base, with no detectable racemization after 12 months at 2–8°C .

Industrial-Scale Production Challenges

Solvent Selection

Isopropanol is preferred for crystallization due to its low toxicity and high diastereomeric solubility differential. Alternatives like ethanol reduce yield by 15–20% .

Environmental Considerations

Waste streams containing (R)-α-methylbenzylamine are neutralized and distilled for reuse, aligning with green chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume